5HT2bR Antagonist Activity: 4-[(5-Methylpyridin-2-yl)oxy]aniline IC₅₀ = 22 ± 9.0 nM
4-[(5-Methylpyridin-2-yl)oxy]aniline exhibits potent binding to the 5HT2b serotonin receptor with an IC₅₀ of 22 ± 9.0 nM in binding assays and demonstrates functional cellular antagonism with an IC₅₀ of 54 nM [1]. Critically, when profiled against a panel of 161 GPCRs in agonist mode and 161 GPCRs in antagonist mode, the compound was negative for all agonist screens and negative for all antagonist screens except for 5HT2bR, establishing a clean selectivity profile [1]. In comparison, the reference 5HT2bR antagonist WEB-2086 (a structurally distinct platelet-activating factor receptor antagonist with documented 5HT2bR cross-activity) exhibits a Ki of 16.3 nM for the PAF receptor but lacks the comprehensive selectivity data available for the target compound . This selectivity profile differentiates the compound from broader-spectrum aminopyridine derivatives that may engage multiple aminergic GPCRs.
| Evidence Dimension | 5HT2bR binding affinity and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 22 ± 9.0 nM (binding); IC₅₀ = 54 nM (cellular antagonism); Negative in 161/161 agonist GPCR screens and 160/161 antagonist GPCR screens |
| Comparator Or Baseline | WEB-2086: Ki = 16.3 nM (PAF receptor) but lacks comprehensive GPCR selectivity data; unsubstituted 4-phenoxyaniline: no reported 5HT2bR activity |
| Quantified Difference | Single-digit nanomolar binding with confirmed selectivity against 161 GPCRs versus comparators with either undefined or absent selectivity data |
| Conditions | Binding assay: radioligand displacement, pH 7.4, 23°C; Cellular assay: functional antagonism measurement; GPCR panel: 161 GPCR targets in both agonist and antagonist screening modes |
Why This Matters
Procurement of this specific CAS compound ensures access to a well-characterized 5HT2bR antagonist with quantifiable selectivity across the GPCR superfamily, whereas generic aniline derivatives lack validated target engagement data.
- [1] PMC/NCBI. Table 1: 5HT2bR binding activity and GPCR selectivity panel for 4-[(5-Methylpyridin-2-yl)oxy]aniline. Journal of Alzheimer's Disease, 2024, 98, jad240063. View Source
